molecular formula C17H24N2O3 B11568499 Propyl [1-(2-methylbenzyl)-3-oxopiperazin-2-yl]acetate

Propyl [1-(2-methylbenzyl)-3-oxopiperazin-2-yl]acetate

Cat. No.: B11568499
M. Wt: 304.4 g/mol
InChI Key: UJEKQSKQOMSQFY-UHFFFAOYSA-N
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Description

PROPYL 2-{1-[(2-METHYLPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE is a complex organic compound with a unique structure that includes a piperazine ring substituted with a 2-methylphenyl group and an acetate ester

Preparation Methods

The synthesis of PROPYL 2-{1-[(2-METHYLPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE typically involves multi-step organic reactions. One common method includes the acylation of a piperazine derivative with an appropriate acyl chloride, followed by esterification with propyl alcohol under acidic conditions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure settings .

Chemical Reactions Analysis

PROPYL 2-{1-[(2-METHYLPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE can undergo various chemical reactions, including:

Scientific Research Applications

PROPYL 2-{1-[(2-METHYLPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of PROPYL 2-{1-[(2-METHYLPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the ester group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to PROPYL 2-{1-[(2-METHYLPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE include other piperazine derivatives and esters. For example:

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

propyl 2-[1-[(2-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetate

InChI

InChI=1S/C17H24N2O3/c1-3-10-22-16(20)11-15-17(21)18-8-9-19(15)12-14-7-5-4-6-13(14)2/h4-7,15H,3,8-12H2,1-2H3,(H,18,21)

InChI Key

UJEKQSKQOMSQFY-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CC1C(=O)NCCN1CC2=CC=CC=C2C

Origin of Product

United States

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